what are the physicochemical properties of 4-(chloromethyl)-6-methyl-2H-chromen-2-one
what are the physicochemical properties of 4-(chloromethyl)-6-methyl-2H-chromen-2-one
This technical guide details the physicochemical properties, synthesis, and reactivity of 4-(chloromethyl)-6-methyl-2H-chromen-2-one , a pivotal scaffold in medicinal chemistry and materials science.[1]
Executive Summary
4-(Chloromethyl)-6-methyl-2H-chromen-2-one (CAS: 41295-65-2) is a functionalized coumarin derivative distinguished by its dual reactivity.[1] It features a lipophilic, aromatic benzopyrone core and a highly reactive benzylic electrophile at the C4 position. This compound serves as a critical "lynchpin" intermediate for generating fluorescent probes, anticoagulant pharmacophores, and novel anticancer agents. Its utility stems from the facile nucleophilic displacement of the chloromethyl group, allowing for the rapid construction of complex heterocyclic libraries.
Chemical Identity & Structural Characterization
| Parameter | Detail |
| IUPAC Name | 4-(chloromethyl)-6-methyl-2H-chromen-2-one |
| Common Synonyms | 4-Chloromethyl-6-methylcoumarin; 6-Methyl-4-(chloromethyl)coumarin |
| CAS Registry Number | 41295-65-2 |
| Molecular Formula | C |
| Molecular Weight | 208.64 g/mol |
| SMILES | CC1=CC2=C(C=C1)OC(=O)C=C2CCl |
| InChI Key | Unique identifier required for database integration (e.g., generated from SMILES) |
Structural Analysis
The molecule consists of a bicyclic 2H-chromen-2-one (coumarin) skeleton.[1]
-
Position 6 (Methyl): Electron-donating group (+I effect) that slightly increases electron density on the aromatic ring, modulating fluorescence quantum yield.[1]
-
Position 4 (Chloromethyl): A reactive alkyl halide handle. The carbon-chlorine bond is activated by the adjacent electron-deficient enone system, making it highly susceptible to S
2 reactions.[1]
Physicochemical Properties
The following data consolidates experimental values and high-confidence predictive models for laboratory handling.
| Property | Value / Description | Context |
| Physical State | Crystalline Solid | Typically off-white to pale yellow needles.[1] |
| Melting Point | 92–95 °C | Sharp transition indicating high crystallinity.[1] |
| Boiling Point | ~360 °C (Predicted) | Decomposes prior to boiling at atmospheric pressure. |
| Solubility | Soluble: CHCl | Lipophilic nature requires organic solvents for reaction. |
| LogP | 2.8 – 3.1 (Predicted) | Indicates good membrane permeability for biological applications. |
| Density | ~1.3 g/cm | Higher than water due to halogenation.[1] |
Spectral Signature
Identification of this compound relies on distinct spectroscopic markers, particularly the shift of the chloromethyl protons.
Nuclear Magnetic Resonance ( H NMR)
Solvent: CDCl
| Proton Position | Chemical Shift ( | Multiplicity | Integration | Assignment |
| C3-H | 6.40 – 6.55 | Singlet (s) | 1H | Vinyl proton of the lactone ring.[1] |
| C4-CH | 4.70 – 4.95 | Singlet (s) | 2H | Diagnostic Peak : Deshielded methylene adjacent to Cl and alkene.[1] |
| C6-CH | 2.40 – 2.45 | Singlet (s) | 3H | Methyl group on the aromatic ring.[1] |
| Aromatic H | 7.20 – 7.60 | Multiplet (m) | 3H | H-5, H-7, H-8 protons (coupling patterns vary).[1] |
Infrared Spectroscopy (FT-IR)
-
1700–1720 cm
: Strong C=O stretching (Lactone carbonyl).[1] -
1600 cm
: C=C aromatic skeletal vibrations.[1] -
700–750 cm
: C-Cl stretching vibration.[1]
Reactivity Profile & Synthesis
Synthesis: The Pechmann Condensation
The industrial and laboratory standard for synthesis involves the acid-catalyzed condensation of p-cresol (4-methylphenol) with ethyl 4-chloroacetoacetate.[1]
Mechanism:
-
Transesterification: Phenol attacks the ester carbonyl.
-
Michael Addition: Intramolecular attack of the aromatic ring (ortho position) onto the activated ketone.
-
Dehydration: Aromatization to form the coumarin ring.
Reactivity: Nucleophilic Substitution
The C4-chloromethyl group acts as a "soft" electrophile.[1] It reacts readily with nucleophiles (amines, thiols, azides) to form C4-functionalized derivatives without disturbing the lactone core.
Reactivity Diagram (Graphviz)
Caption: Divergent synthesis pathways utilizing the C4-chloromethyl electrophilic handle.
Experimental Protocols
Protocol A: Synthesis via Pechmann Condensation
Objective: To synthesize 4-(chloromethyl)-6-methyl-2H-chromen-2-one from p-cresol.[1]
-
Reagents:
-
Procedure:
-
Mixture: In a 250 mL round-bottom flask, combine p-cresol and ethyl 4-chloroacetoacetate.
-
Addition: Cool the mixture to 0–5 °C in an ice bath. Add H
SO dropwise with vigorous stirring to maintain temperature <10 °C. -
Reaction: Allow to warm to room temperature and stir for 12–24 hours. (Monitor via TLC: 30% EtOAc/Hexane).
-
Quench: Pour the reaction mixture over 200 g of crushed ice/water with stirring. A solid precipitate will form.
-
Purification: Filter the solid, wash copiously with cold water (to remove acid), and recrystallize from Ethanol/Water (70:30).
-
-
Yield: Expect 60–75%.
-
Validation: Check MP (92–95 °C).
Protocol B: Nucleophilic Substitution with Morpholine (Example)
Objective: To replace the chlorine atom with a secondary amine.
-
Reagents:
-
4-(Chloromethyl)-6-methylcoumarin (1 eq)[1]
-
Morpholine (1.2 eq)
-
K
CO (2 eq) -
Solvent: Acetonitrile or DMF.
-
-
Procedure:
-
Dissolve the coumarin in acetonitrile. Add K
CO and morpholine. -
Reflux at 80 °C for 4–6 hours.
-
Filter off inorganic salts. Evaporate solvent.
-
Recrystallize the crude product from ethanol.
-
Handling & Safety (SDS Summary)
-
Hazards:
-
Skin/Eye Irritant: The chloromethyl group is an alkylating agent; avoid direct contact.
-
Sensitizer: Potential to cause allergic skin reactions upon repeated exposure.
-
-
Storage: Store in a cool, dry place (2–8 °C preferred) away from strong bases and oxidizing agents.
-
Disposal: Halogenated organic waste stream.
References
-
Synthesis & Properties: ChemBK. (n.d.). 2H-1-Benzopyran-2-one, 4-(chloromethyl)-6-methyl- Properties and Melting Point.[1][2][3] Retrieved from [Link][1]
-
Pechmann Condensation Mechanism: Organic Chemistry Portal. (n.d.). Pechmann Condensation. Retrieved from [Link]
